![molecular formula C27H27ClN2O B12898798 4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline CAS No. 88248-77-5](/img/structure/B12898798.png)
4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline is a complex organic compound that features a unique structure combining an oxazole ring with chlorophenyl and phenyl groups, along with a dipropylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline typically involves multi-step organic reactionsThe final step involves the attachment of the dipropylaniline moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .
化学反応の分析
Types of Reactions
4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
科学的研究の応用
4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and attached groups can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group but has a different heterocyclic core.
3-(2-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-ylphenol: Contains a chlorophenyl group and a different heterocyclic structure.
Uniqueness
4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline is unique due to its combination of an oxazole ring with chlorophenyl and phenyl groups, along with a dipropylaniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
CAS番号 |
88248-77-5 |
|---|---|
分子式 |
C27H27ClN2O |
分子量 |
431.0 g/mol |
IUPAC名 |
4-[5-(2-chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline |
InChI |
InChI=1S/C27H27ClN2O/c1-3-18-30(19-4-2)22-16-14-21(15-17-22)27-29-25(20-10-6-5-7-11-20)26(31-27)23-12-8-9-13-24(23)28/h5-17H,3-4,18-19H2,1-2H3 |
InChIキー |
KZABKZHSKOGMBW-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


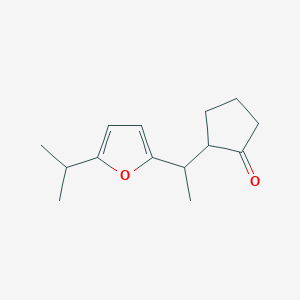
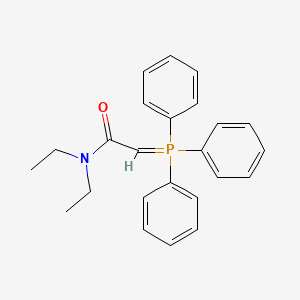
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
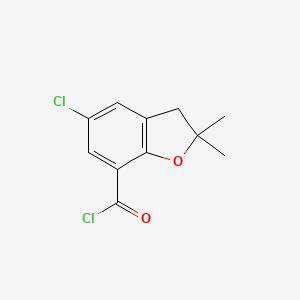
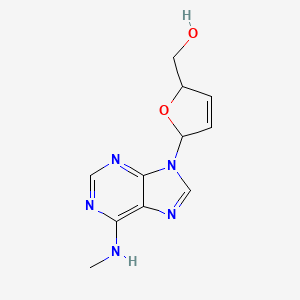
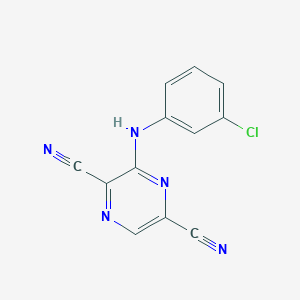
![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
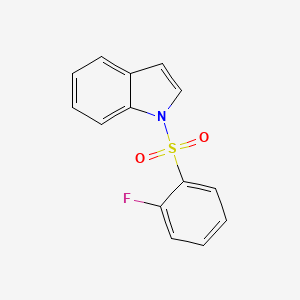
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
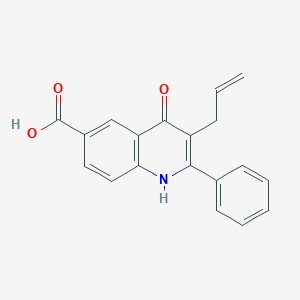
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)
